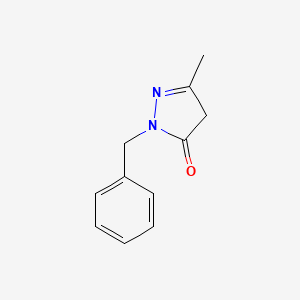

2-Pyrazolin-5-one, 1-benzyl-3-methyl-

Description

Significance of the 2-Pyrazolin-5-one Ring System in Heterocyclic Chemistry

The 2-pyrazolin-5-one ring system is a privileged scaffold in medicinal and materials chemistry due to its versatile chemical nature and broad spectrum of biological activities. biomedpharmajournal.orgnih.gov These five-membered lactam rings are key substructures in numerous pharmaceuticals, agrochemicals, dyes, and pigments. biomedpharmajournal.orgorientjchem.org

The significance of this heterocyclic system stems from several key attributes:

Synthetic Versatility: The pyrazolone (B3327878) ring can be readily synthesized and functionalized at various positions, allowing for the creation of large libraries of derivatives. orientjchem.orgresearchgate.net It serves as an intermediate for the synthesis of various cyclic compounds with potential biological activity. orientjchem.org

Biological Activity: Pyrazolin-5-one derivatives have been extensively studied and are associated with a wide range of pharmacological properties. biomedpharmajournal.org Research has demonstrated their potential as antimicrobial, anti-inflammatory, antitumor, antioxidant, antiviral, and antihyperglycemic agents. nih.govbenthamscience.com

Coordination Chemistry: The structure is also important as a chelating agent, capable of forming complexes with various metal ions. biomedpharmajournal.org

Industrial Applications: Beyond medicine, pyrazolone derivatives are used as dyes, pigments, and in agrochemical formulations. orientjchem.orgijpsr.com For instance, 3-Methyl-1-phenyl-2-pyrazolin-5-one is used as an intermediate for dyes and as a developer for diazotized direct dyes. haz-map.com

Historical and Contemporary Academic Relevance of Pyrazolone Derivatives

The study of pyrazolone derivatives has been a focal point for chemists for over a century. biomedpharmajournal.org The journey began in 1883 with the synthesis of Antipyrine by Ludwig Knorr, a discovery that unveiled the analgesic and antipyretic properties of this class of compounds and catalyzed further research. nih.govresearchgate.net This initial success spurred the development of other pyrazolone-based drugs with improved therapeutic actions. nih.gov

Historically, pyrazolones were among the first synthetic drugs to achieve widespread use, with compounds like Aminophenazone and Metamizole becoming common non-steroidal anti-inflammatory drugs (NSAIDs). biomedpharmajournal.orgnih.gov

In the contemporary academic and industrial landscape, pyrazolone chemistry continues to thrive. Modern research has expanded beyond the initial focus on anti-inflammatory and analgesic effects to explore a much broader pharmacological profile. nih.govbenthamscience.com Current investigations are centered on synthesizing novel derivatives and evaluating their efficacy against a variety of biological targets. nih.govbenthamdirect.com This includes their potential as:

Antimicrobial and antifungal agents nih.gov

Antitumor agents nih.gov

Central Nervous System (CNS) agents nih.gov

Antioxidants nih.gov

Protein kinase inhibitors jmchemsci.com

The enduring relevance of pyrazolones is highlighted by the existence of multiple FDA-approved drugs containing this nucleus, such as Edaravone, used for treating amyotrophic lateral sclerosis (ALS), and Eltrombopag, for treating low blood platelet counts. nih.gov

Specific Research Focus on 2-Pyrazolin-5-one, 1-benzyl-3-methyl- Analogues

While research on the parent compound 2-Pyrazolin-5-one, 1-benzyl-3-methyl- is specific, a significant body of work exists on its close analogues, which informs its potential utility and areas of interest. The primary structural variations involve modifications to the benzyl (B1604629) group or the pyrazolone ring itself.

A key research direction is the synthesis and biological evaluation of various derivatives. For instance, studies have been conducted on 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is implicated in necroptosis, a form of programmed cell death. nih.gov This research led to the discovery of potent inhibitors with therapeutic potential for diseases like pancreatitis. nih.gov

Another area of investigation involves creating fused heterocyclic systems. For example, 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives have been synthesized and evaluated for their anticancer properties. nih.gov One such compound demonstrated potent activity against non-small cell lung cancer and renal cancer cell lines. nih.gov

The synthesis of hydrazine (B178648) derivatives from 1-benzyl-3-methyl-5-pyrazolone has also been explored, indicating the compound's utility as a building block for more complex molecules that may possess biological activity. rsisinternational.org The table below summarizes findings from research on related analogues.

Table 2: Research Findings on Analogues of 2-Pyrazolin-5-one, 1-benzyl-3-methyl-

| Analogue Class | Research Focus | Key Findings | Reference |

| 1-benzyl-1H-pyrazole derivatives | Inhibition of RIP1 Kinase for necroptosis-related diseases | Discovery of a potent compound (4b) that showed significant kinase inhibition and protective effects in a mouse model of pancreatitis. | nih.gov |

| 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives | Anticancer activity | Identification of a highly potent compound (2) against non-small cell lung cancer and renal cancer cell lines. | nih.gov |

| (6E)-1-(1-benzyl-3-methyl-1H-pyrazole-5(4H) ylidene) hydrazine derivatives | Synthesis of novel heterocyclic compounds | Successful synthesis from the parent 1-benzyl-3-methyl-5-pyrazolone, demonstrating its role as a synthetic intermediate. | rsisinternational.org |

This focused research on analogues underscores the importance of the 1-benzyl-3-methyl-pyrazolone scaffold as a foundation for developing new chemical entities with specific and potent biological activities.

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDQPHZEAUFCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241547 | |

| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-23-6 | |

| Record name | 1-Benzyl-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-methyl-2-pyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyrazolin 5 One, 1 Benzyl 3 Methyl and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing the 1-benzyl-3-methyl-2-pyrazolin-5-one core structure primarily rely on well-established condensation and cyclization reactions. These techniques are foundational in heterocyclic chemistry and provide reliable pathways to the target molecule and its derivatives.

Condensation Reactions for Pyrazolone (B3327878) Ring Formation

A primary and widely utilized method for the synthesis of pyrazolone rings is the Knorr pyrazole (B372694) synthesis. This reaction involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. In the case of 1-benzyl-3-methyl-2-pyrazolin-5-one, the key starting materials are ethyl acetoacetate (B1235776) and benzylhydrazine (B1204620).

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may be heated to facilitate the reaction. The initial step involves the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the pyrazolone ring. A process for synthesizing 1-phenyl-3-methyl-5-pyrazolone, a closely related compound, involves reacting phenylhydrazine (B124118) with methyl acetoacetate in methanol (B129727), with the pH adjusted to 5.0-6.5 using hydrochloric acid. The reaction proceeds at a controlled temperature of 40-90°C for 1-6 hours. google.com

Another variation of this condensation approach involves the reaction of substituted β-keto esters with substituted thiosemicarbazides. biomedpharmajournal.org This method allows for the introduction of various substituents onto the pyrazolone ring, leading to a diverse range of derivatives. The reaction of ethyl-2-substituted phenyl hydrazono-oxobutyrate with substituted thiosemicarbazides is one such example. biomedpharmajournal.org

Cyclization Reactions to Construct the 2-Pyrazolin-5-one Core

Intramolecular cyclization is a critical step in the formation of the 2-pyrazolin-5-one core. Following the initial condensation of the β-ketoester and the hydrazine, the resulting intermediate undergoes a ring-closing reaction to yield the final heterocyclic product.

For instance, the synthesis of 1-phenyl and 1-methyl derivatives of 3-methyl-5-pyrazolone can be achieved through a solvent-free reaction of the corresponding hydrazine derivative with ethyl acetoacetate. ias.ac.in The mechanism involves the formation of an intermediate which then cyclizes to produce the pyrazolone. ias.ac.in In a specific example for a related compound, after the initial reaction, methanol is distilled off, and the pH is adjusted to neutral, followed by a reflux reaction for 1-3 hours at 60-80°C to facilitate cyclization. google.com

Green Chemistry Principles in the Synthesis of Pyrazolone Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolone derivatives to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions offer significant advantages by reducing pollution, lowering costs, and simplifying reaction procedures.

The synthesis of 1-phenyl and 1-methyl derivatives of 3-methyl-5-pyrazolone has been successfully achieved in a quantitative yield via a scalable solvent-free reaction of the corresponding hydrazine derivative with ethyl acetoacetate. ias.ac.in This method highlights the potential for environmentally benign synthesis of pyrazolone compounds.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.org This technology has been effectively applied to the synthesis of pyrazolone derivatives.

A high-speed, solvent-free synthesis of pyrazolones under microwave irradiation has been developed, involving the reaction of a β-keto ester with a substituted or unsubstituted hydrazine. researchgate.net This one-pot approach provides a simple and straightforward method for synthesizing a variety of pyrazolone derivatives with high regioselectivity. researchgate.net In one study, the synthesis of edaravone, a pyrazolone derivative, was achieved with an 82% yield by reacting ethyl acetoacetate with phenyl hydrazine under microwave heating for just 4 minutes. researchgate.net Another efficient one-pot method for generating structurally diverse pyrazolone derivatives in good to excellent yields (51–98%) under microwave irradiation and solvent-free conditions has also been reported. mdpi.comresearchgate.net

The following table summarizes the results of a study on the microwave-assisted one-pot synthesis of 4-arylidenepyrazolone derivatives, demonstrating the efficiency of this method. mdpi.com

| Entry | Power (W) | Time (min) | Yield (%) |

| 1 | 210 | 10 | 35 |

| 2 | 350 | 10 | 52 |

| 3 | 420 | 10 | 85 |

| 4 | 420 | 5 | 65 |

| 5 | 420 | 15 | 85 |

Reaction conditions: ethyl acetoacetate (2a), 3-nitrophenylhydrazine (B1228671) (3b), and 3-methoxy-4-ethoxy-benzaldehyde (5a) in equimolar ratio (0.3 mmol).

Catalyst-Free Methodologies

The development of catalyst-free reactions is another important aspect of green chemistry, as it avoids the use of potentially toxic and expensive catalysts and simplifies product purification. A catalyst-free, simple, and green protocol has been developed for the synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines in a one-pot four-component domino reaction in water, which proceeds through an in-situ generated pyrazolone intermediate. researchgate.net

Aqueous Media Reactions for Sustainable Synthesis

The use of aqueous media in the synthesis of pyrazolone derivatives represents a significant advancement in green chemistry. These methods offer an environmentally benign alternative to traditional organic solvents. Research has demonstrated the feasibility of conducting multi-component reactions in water to produce complex pyrazolone-based structures.

For instance, four-component reactions involving aromatic aldehydes, malononitrile (B47326), a β-ketoester like ethyl acetoacetate, and a hydrazine derivative can be efficiently carried out in water. These reactions, often catalyzed by a base such as piperidine (B6355638) or mediated by agents like diethylamine, proceed through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps to yield highly functionalized pyrano[2,3-c]pyrazole derivatives. The use of water as a solvent not only aligns with green chemistry principles but can also enhance reaction rates and simplify product isolation.

Table 1: Examples of Aqueous Media Reactions for Pyrazolone Derivatives Note: These examples utilize 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a readily available precursor to demonstrate the applicability of aqueous methods to this class of compounds.

| Reactants | Catalyst/Medium | Conditions | Product Type | Yield (%) |

| Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Piperidine (5 mol%) / Water | Room Temperature, 20 min | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-93 |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Aromatic Aldehydes, Dimedone | Diethylamine / Water | Ambient Temperature, 1-12 h | Pyrazole-dimedone derivatives (salts) | 40-78 |

Multi-Component Reactions (MCRs) for Diversified Pyrazolone Structures

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity from simple starting materials in a single synthetic operation. For the synthesis of pyrazolone derivatives, MCRs provide efficient access to complex heterocyclic systems that would otherwise require lengthy multi-step syntheses.

A common MCR strategy involves the one-pot reaction of an aldehyde, malononitrile, a pyrazolone, and another component to construct fused heterocyclic systems. For example, the four-component synthesis of pyrano[2,3-c]pyrazoles is a well-established MCR. This reaction capitalizes on the reactivity of the C4-methylene group of the pyrazolone ring. The initial Knoevenagel condensation between the aldehyde and malononitrile creates a Michael acceptor, which then reacts with the pyrazolone. Subsequent cyclization and tautomerization lead to the final product. These reactions are often performed under mild conditions and can be catalyzed by simple bases or even conducted in catalyst-free systems, particularly in aqueous media.

Table 2: Multi-Component Reactions for the Synthesis of Pyrazolone Derivatives

| Reaction Type | Reactants | Catalyst/Solvent | Product Type | Yield (%) |

| Four-component | Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Phenylhydrazine | Piperidine / Ethanol | 6-Amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | High |

| Four-component | 3-Methyl-1-phenyl-pyrazolone, Aromatic Aldehydes, Malononitrile, Hydrazine Hydrate | Water / Reflux | Pyrano[2,3-c]pyrazole derivatives | 70-84 |

Strategies for Functionalization and Derivatization at Various Positions

The 1-benzyl-3-methyl-2-pyrazolin-5-one scaffold offers several positions for functionalization, allowing for the fine-tuning of its chemical properties. The most reactive site for electrophilic substitution is the C4 position, which is a methylene (B1212753) group flanked by two carbonyl groups in its tautomeric form.

C4-Position Functionalization:

Knoevenagel Condensation: The active methylene group at the C4 position readily undergoes Knoevenagel condensation with various aldehydes. This reaction is typically catalyzed by a base like piperidine and is used to synthesize 4-benzylidene derivatives.

Acylation: Selective C-acylation at the C4 position can be achieved using acyl chlorides. To prevent O-acylation, the pyrazolone is often converted into its calcium complex before the addition of the acylating agent. This strategy directs the acylation to the carbon atom.

Michael Addition: The C4 position can act as a nucleophile in Michael additions to α,β-unsaturated compounds. This is a key step in many multi-component reactions that build upon the pyrazolone core.

Other Positions:

N1-Position: The N1 position is typically functionalized during the initial synthesis by selecting the appropriate hydrazine derivative. For example, using benzylhydrazine in a Knorr-type synthesis with ethyl acetoacetate directly installs the benzyl (B1604629) group at the N1 position.

C3-Methyl Group: While less common, derivatization of the C3-methyl group can be envisioned through radical-based or strong base-mediated reactions, though this is often more challenging than C4 functionalization.

Table 3: Examples of Functionalization Reactions

| Position | Reaction Type | Reagents | Conditions | Product Description |

| C4 | Knoevenagel Condensation | Aromatic Aldehydes, Piperidine | Ethanol, 0 °C to room temperature | 4-Arylmethylene-pyrazolin-5-one |

| C4 | C-Acylation | 1. Ca(OH)₂, 1,4-Dioxane; 2. Aroyl Chloride | Reflux | 4-Aroyl-pyrazolin-5-one |

| N1 | Knorr Pyrazole Synthesis | Benzylhydrazine, Ethyl Acetoacetate | Acetic Acid or solvent-free, heat | 1-Benzyl-3-methyl-2-pyrazolin-5-one |

Novel Synthetic Routes and Methodological Innovations (e.g., Visible Light-Promoted)

Recent innovations in synthetic methodology have focused on developing more sustainable and efficient routes to pyrazolone derivatives. Among these, visible-light-promoted reactions have emerged as a powerful and green tool. These methods often proceed under mild conditions, at room temperature, and without the need for harsh reagents or catalysts.

Visible light can be used to promote the synthesis of bis(pyrazolyl)methanes. For example, the reaction between aromatic aldehydes and 3-methyl-1-phenyl-2-pyrazolin-5-one can be conducted in the absence of any catalyst, using visible light to drive the reaction forward. This approach is noted for its high functional group tolerance and cost-effectiveness.

Furthermore, visible-light-induced photocatalysis is being explored for various C-H functionalization reactions on the pyrazole core and its substituents. These cutting-edge methods allow for the direct introduction of functional groups, such as thio- or seleno-cyanates, onto the pyrazole ring under mild, metal-free conditions, opening new avenues for creating novel derivatives.

Table 4: Visible Light-Promoted Synthesis of Pyrazolone Derivatives

| Reaction Type | Reactants | Conditions | Product Type | Yield (%) |

| Catalyst-free bis(pyrazolyl)methane synthesis | Substituted Aromatic Aldehydes, 3-Methyl-1-phenyl-2-pyrazolin-5-one | Visible light, room temperature | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | Excellent |

| C-H Thiocyanation | Pyrazole derivative, NH₄SCN | Graphite-phase carbon nitride (g-C₃N₄), visible light | 4-Thiocyanated pyrazole | Good |

Tautomerism in 2 Pyrazolin 5 One, 1 Benzyl 3 Methyl Systems

Elucidation of Potential Tautomeric Forms (CH, OH, NH) in 2-Pyrazolin-5-ones

1-substituted-3-methyl-2-pyrazolin-5-ones can theoretically exist in three main prototropic tautomeric forms. researchgate.netclockss.org These forms arise from the migration of a proton and are commonly referred to as the CH, OH, and NH forms.

CH Form (2,4-dihydro-3H-pyrazol-3-one): This tautomer features a methylene (B1212753) group (CH₂) at the C4 position of the pyrazolone (B3327878) ring. It is characterized by two single bonds and one double bond within the heterocyclic ring.

OH Form (1H-pyrazol-5-ol): Also known as the enol form, this tautomer possesses aromatic character. It is distinguished by a hydroxyl (-OH) group at the C5 position, resulting from the migration of a proton from the C4 position. mdpi.comnih.gov

NH Form (1,2-dihydro-3H-pyrazol-3-one): This form, often referred to as the keto or amide form, has a proton on one of the ring nitrogen atoms and a carbonyl group (C=O) at the C5 position. mdpi.comnih.gov

The equilibrium between these tautomers is delicate and can be significantly influenced by factors such as the nature of the substituents on the ring, the solvent's polarity, and whether the compound is in a solution or solid state. daneshyari.com

Experimental Investigations of Tautomeric Equilibria

A variety of spectroscopic and analytical techniques are employed to identify the predominant tautomeric forms of pyrazolones and to study the equilibrium between them in different environments.

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. nih.gov By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, researchers can deduce the dominant tautomeric form.

For 1-benzyl-3-methyl-2-pyrazolin-5-one, the analysis of its OH-tautomer, 1-benzyl-1H-pyrazol-3-ol, provides significant insight. Studies have shown that in solvents like CDCl₃, DMSO-d₆, and C₆D₆, this compound exists in the 3-hydroxy (OH) form. mdpi.com The chemical shifts are solvent-dependent, particularly for the OH proton and the pyrazole (B372694) N-2 atom, which suggests differing degrees of intermolecular hydrogen bonding and dimerization in various solvents. For instance, a larger chemical shift for N-2 in DMSO-d₆ compared to CDCl₃ indicates the absence of dimers stabilized by intermolecular hydrogen bonds in the more polar solvent. mdpi.com

A common strategy involves comparing the NMR data of the compound of interest with that of "fixed" derivatives, where the mobile proton is replaced by a group like methyl, thus locking the molecule into a specific tautomeric form. nih.gov

Table 1: Crucial ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts of 1-benzyl-1H-pyrazol-3-ol (OH Tautomer) in Various Solvents mdpi.com

| Atom | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | C₆D₆ (δ ppm) |

|---|---|---|---|

| OH | 11.97 | 10.15 | 12.50 |

| H-4 | 5.47 | 5.39 | 5.62 |

| H-5 | - | - | - |

| C-3 | 163.0 | 162.0 | 164.0 |

| C-4 | 88.6 | 88.6 | 89.0 |

| C-5 | 157.0 | 156.4 | 157.1 |

| N-1 | 192.5 | 193.3 | 190.7 |

| N-2 | 246.0 | 261.2 | 246.1 |

Fourier-transform infrared (FTIR) spectroscopy is useful for distinguishing between the keto (NH/CH) and enol (OH) forms. The presence of a strong absorption band in the carbonyl region (typically 1650-1700 cm⁻¹) is indicative of the C=O group found in the NH and CH tautomers. Conversely, the absence of this band and the appearance of a broad O-H stretching band suggest the presence of the OH tautomer. For related pyrazolone derivatives, FTIR spectra have been used to confirm the existence of the keto tautomer form by identifying strong bands corresponding to the azomethine ν(C=N) and carbonyl ν(C=O) vibrations. nih.gov

UV-Visible spectroscopy can be employed to study tautomeric equilibria, as the different electronic structures of the tautomers lead to distinct absorption spectra. bas.bg The aromatic OH form typically exhibits different absorption maxima compared to the non-aromatic CH and NH forms. researchgate.net Studies on similar 1-phenyl-3-methyl-pyrazol-5-ones show that the position of the absorption bands is sensitive to solvent polarity. researchgate.net For example, the UV spectrum of a related compound in ethanol (B145695), a polar solvent, differs from that in cyclohexane, a nonpolar solvent, indicating a shift in the tautomeric equilibrium. researchgate.net Theoretical calculations are often used in conjunction with experimental spectra to assign absorption bands to specific tautomers. researchgate.netnih.gov

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. spast.org While a specific crystal structure for 1-benzyl-3-methyl-2-pyrazolin-5-one is not detailed in the available literature, studies on analogous compounds are highly informative. For example, the X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists in the solid state as the OH-tautomer (1-phenyl-1H-pyrazol-3-ol). mdpi.com The crystal structure showed that the molecules form dimeric units connected by two identical intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of another. mdpi.com Such studies unambiguously determine bond lengths and atom positions, confirming which tautomer is stable in the crystalline phase. spast.org

Theoretical and Computational Analysis of Tautomerism

Theoretical and computational methods, particularly density functional theory (DFT), are invaluable for analyzing the relative stabilities of tautomers. daneshyari.comdntb.gov.ua These calculations can determine the ground-state energies of the CH, OH, and NH forms in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). daneshyari.comnih.gov

Ab Initio and Density Functional Theory (DFT) Calculations of Relative Stabilities

Computational chemistry provides powerful tools to investigate the relative stabilities of pyrazolone tautomers. For 1-substituted-3-methyl-2-pyrazolin-5-ones, which includes the 1-benzyl-3-methyl derivative, three primary tautomers are considered: the CH form (1-benzyl-3-methyl-1H-pyrazol-5(4H)-one), the OH form (1-benzyl-3-methyl-1H-pyrazol-5-ol), and the NH form (1-benzyl-3-methyl-1,2-dihydro-3H-pyrazol-3-one).

Ab initio and DFT studies have been employed to determine the ground-state energies of these forms. researchgate.net For the closely related 1-phenyl-3-methyl-2-pyrazolin-5-one, calculations at the B3LYP/6-31G* level of theory have been performed to simulate the gas phase. rsc.org These theoretical studies consistently indicate that the relative stability of the tautomers is significantly influenced by the computational model used. rsc.orgresearchgate.net

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Predicted Stability Order |

| CH | B3LYP/6-31G | 0.00 | 1 |

| NH | B3LYP/6-31G | > 0 | 2 |

| OH | B3LYP/6-31G* | > NH | 3 |

Influence of Substituents on Tautomeric Preferences

The electronic nature of substituents on the pyrazolone ring plays a crucial role in dictating the predominant tautomeric form. ajgreenchem.com The benzyl (B1604629) group at the N1 position and the methyl group at the C3 position of the target compound exert specific electronic and steric effects that modulate the tautomeric equilibrium.

N1-Substituent : The substituent at the N1 position primarily influences the electronic properties of the entire ring system. Aryl or benzyl groups, like in 1-benzyl-3-methyl-2-pyrazolin-5-one, are common in studied pyrazolones. researchgate.net The behavior of these systems is often contrasted with N-unsubstituted or N-alkyl substituted pyrazolones. For 1-aryl-substituted pyrazolin-5-ones, a mixture of OH and NH tautomers is often observed in the solid state and in certain solvents. researchgate.net

C3-Substituent : The nature of the substituent at the C3 position also impacts the equilibrium. Electron-donating groups at this position have been found to shift the equilibrium towards the CH form. researchgate.net The methyl group in 1-benzyl-3-methyl-2-pyrazolin-5-one is a weak electron-donating group, which would contribute to the stability of the CH tautomer.

C4-Substituents : Although the title compound is unsubstituted at the C4 position, it is noteworthy that substituents at this location have a profound effect. Electron-withdrawing groups at C4 tend to shift the equilibrium strongly towards the OH (enol) form. researchgate.net

Solvent Effects on Tautomeric Equilibria (Continuum Models and Explicit Solvation)

The tautomeric equilibrium of pyrazolones is exceptionally sensitive to the solvent environment. clockss.orgmdpi.com The polarity, proticity, and hydrogen-bonding capabilities of the solvent can dramatically shift the preference from one tautomer to another. researchgate.net

Apolar Solvents : In nonpolar, aprotic solvents such as chloroform (B151607) (CDCl3), the CH form is typically the most abundant tautomer observed for 1-substituted-3-methyl-5-pyrazolones. researchgate.netias.ac.in This aligns with gas-phase theoretical predictions where intermolecular hydrogen bonding is absent.

Polar Aprotic Solvents : In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), which is a strong hydrogen bond acceptor, the equilibrium shifts significantly. researchgate.netias.ac.in For the analogous 1-phenyl-3-methyl-5-pyrazolone, DMSO solution contains a mixture of all three tautomers, with a marked increase in the proportion of the OH form . ias.ac.in This is attributed to the formation of strong hydrogen bonds between the solvent's oxygen atom and the acidic proton of the OH or NH tautomers. ias.ac.in The OH form often becomes the predominant species in such solvents. researchgate.netias.ac.in

Protic Solvents : In protic solvents like alcohols, the concentration of the NH form is often observed to increase with the hydrogen bond donating power of the solvent. researchgate.net

Computational models are used to simulate these solvent effects. Continuum models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netchemrxiv.org These models can qualitatively predict the stabilization of more polar tautomers (like OH and NH) in solvents of higher polarity. chemrxiv.org For more accurate predictions, especially where strong, specific solute-solvent interactions like hydrogen bonds are dominant, explicit solvation models are used. nih.gov In this approach, one or more solvent molecules are explicitly included in the quantum mechanical calculation, and this cluster is then embedded within a dielectric continuum. nih.gov This combined or "cluster-continuum" model often provides results in better agreement with experimental observations, particularly for systems involving charged species or strong hydrogen bonding. researchgate.netnih.gov

Table 2: Experimentally Observed Tautomeric Distribution for 1-Phenyl-3-methyl-5-pyrazolone in Different Solvents Note: This data for the closely related 1-phenyl analogue illustrates the significant impact of the solvent on tautomeric equilibrium.

| Solvent | Predominant Tautomer(s) | Observations |

| CDCl₃ (Chloroform) | CH | Only signals for the CH form are observed in NMR spectra. ias.ac.in |

| DMSO-d₆ (Dimethyl Sulfoxide) | OH, CH, NH | A mixture is present, with the OH form being the most abundant, followed by CH and a small amount of NH. ias.ac.in |

Mechanistic Aspects of Tautomeric Interconversions

The interconversion between the CH, OH, and NH tautomers of 2-pyrazolin-5-one systems is a prototropic process, meaning it involves the migration of a proton. This intramolecular proton transfer can occur through several pathways.

The mechanism is often solvent-mediated. In protic or polar aprotic solvents, solvent molecules can act as proton relays, facilitating the transfer. For example, the conversion of the CH form to the OH form involves the removal of a proton from the C4 position and the addition of a proton to the exocyclic oxygen at C5. A solvent molecule can accept the proton from C4 and another (or the same) solvent molecule can donate a proton to the oxygen, proceeding through a stepwise or concerted mechanism. Similarly, the interconversion between the OH and NH forms involves the transfer of a proton between the exocyclic oxygen and the N2 nitrogen.

In the absence of a solvent (gas phase or nonpolar solvent), the interconversion would require a higher activation energy as it would likely proceed through a direct intramolecular 1,3- or 1,2-proton shift, which often involves strained transition states. The catalytic role of solvent molecules in lowering the activation barrier for these proton transfers is a key reason for the dynamic nature of the tautomeric equilibrium in solution.

Reactivity and Chemical Transformations of 2 Pyrazolin 5 One, 1 Benzyl 3 Methyl

Reactions at the C-4 Position of the Pyrazolone (B3327878) Ring

The carbon atom at the 4-position of the pyrazolone ring is flanked by two carbonyl groups (or a carbonyl and an enolizable C=N group), rendering its protons acidic and the carbon nucleophilic. This "active methylene" site is the primary center for condensation and substitution reactions.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, which is then followed by a dehydration reaction to form a C=C double bond. wikipedia.org In the case of 1-benzyl-3-methyl-2-pyrazolin-5-one, the active methylene (B1212753) group at C-4 readily reacts with various aldehydes and ketones, typically under base catalysis.

This reaction is a cornerstone for the synthesis of numerous derivatives. For instance, the condensation with aromatic aldehydes yields 4-arylidene pyrazolone intermediates. These intermediates are often not isolated but are used in situ for subsequent reactions, such as Michael additions, to form more complex structures. mdpi.comresearchgate.netbeilstein-journals.org

A notable extension of this reaction is the tandem Knoevenagel condensation-Michael addition. In this sequence, an aldehyde reacts with two equivalents of the pyrazolone. The first equivalent undergoes a Knoevenagel condensation to form a 4-arylidene intermediate. This species then acts as a Michael acceptor for a second molecule of the pyrazolone, resulting in the formation of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. researchgate.net This catalyst-free approach is efficient and aligns with the principles of green chemistry. researchgate.net

Table 1: Examples of Knoevenagel-Michael Reactions with 3-methyl-1-phenyl-2-pyrazolin-5-one (Note: Data presented for the closely related 1-phenyl analog, representative of the reactivity of the 1-benzyl compound.)

| Aldehyde | Solvent | Conditions | Product Yield | Reference |

| Benzaldehyde | Ethanol (B145695) | Reflux, 5 min | 95% | researchgate.net |

| 4-Chlorobenzaldehyde | Ethanol | Reflux, 5 min | 98% | researchgate.net |

| 4-Nitrobenzaldehyde | Ethanol | Reflux, 5 min | 96% | researchgate.net |

| 2-Chlorobenzaldehyde | Ethanol | Reflux, 5 min | 93% | researchgate.net |

The active methylene C-4 position can be readily acylated or aroylated using acyl chlorides or anhydrides. This reaction introduces an acyl or aroyl group at the C-4 position, forming 4-acyl-5-pyrazolone derivatives, which are important chelating agents and synthetic intermediates. scispace.comresearchgate.net

A significant challenge in the acylation of pyrazolones is achieving regioselectivity. The molecule can undergo C-acylation at the C-4 position or O-acylation at the C-5 oxygen of its enol tautomer. Research has shown that reaction conditions can be optimized to favor C-acylation. A highly effective method involves the condensation of acid chlorides with the pyrazolone in dioxane, using a suspension of calcium hydroxide (B78521) as a catalyst. scispace.comrsc.org This approach is believed to proceed through a calcium complex intermediate that directs the acylating agent to the C-4 position, thereby preventing O-acylation and leading to good yields of the desired 4-acyl product. rsc.org

Table 2: Examples of C-4 Aroylation of 3-methyl-1-phenyl-pyrazol-5-one (Note: Data presented for the closely related 1-phenyl analog.)

| Aroyl Chloride | Reaction Time | Product Yield | Reference |

| 4-Methylbenzoyl chloride | 2.5 h | 89% | rsc.org |

| 4-Methoxybenzoyl chloride | 2.5 h | 92% | rsc.org |

| 4-Chlorobenzoyl chloride | 1.5 h | 94% | rsc.org |

| 4-(Trifluoromethyl)benzoyl chloride | 18 h | 85% | rsc.org |

The electron-rich nature of the pyrazolone ring, particularly at the C-4 position, makes it an excellent coupling component for reactions with diazonium salts. This electrophilic substitution reaction is a standard method for synthesizing arylazo pyrazole (B372694) dyes, which are technically arylhydrazono-pyrazolone tautomers.

The reaction is typically carried out in a cold solution (0–5 °C) to ensure the stability of the diazonium salt. The pyrazolone is dissolved in a basic or buffered medium, and an aqueous solution of the freshly prepared diazonium salt is added. mdpi.com The electrophilic diazonium ion attacks the nucleophilic C-4 carbon, leading to the formation of a highly conjugated system. This reaction has been used to prepare a wide variety of colored compounds and functional materials. mdpi.combiomedpharmajournal.org For example, the coupling of diazotized 5-amino-3-methyl-1H-pyrazole-4-carboxylate with 8-hydroxyquinoline (B1678124) occurs readily to form a new azo compound. mdpi.com

Cycloaddition Reactions and Fused Heterocycle Formation

1-Benzyl-3-methyl-2-pyrazolin-5-one is a valuable synthon for constructing fused heterocyclic systems. These reactions often proceed through multicomponent pathways where the pyrazolone ring is annulated with other rings, such as pyran.

While classic Diels-Alder or [3+2] cycloadditions are more common for other heterocyclic systems, the direct participation of the pyrazolone ring in a [4+1] cycloaddition is less frequently documented. However, related transformations involving reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) can lead to fused systems. DMFDMA can react with the active methylene group at C-4 to form an enaminone intermediate. researchgate.net This intermediate can then undergo further reactions, including cyclization with other reagents, to build fused heterocyclic rings. While not a formal [4+1] cycloaddition, this pathway serves a similar synthetic purpose of constructing a new ring onto the pyrazolone core using a one-carbon component.

One of the most significant applications of 1-benzyl-3-methyl-2-pyrazolin-5-one in forming fused heterocycles is in the synthesis of pyrano[2,3-c]pyrazoles. nih.govresearchgate.net These compounds are typically synthesized via a one-pot, multicomponent reaction (MCR) involving an aldehyde, malononitrile (B47326), and the pyrazolone derivative. beilstein-journals.orgnih.gov

The reaction mechanism is believed to initiate with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. beilstein-journals.org This is followed by a Michael addition of the C-4 nucleophile of the pyrazolone to the activated double bond of the arylidenemalononitrile. The resulting adduct then undergoes an intramolecular cyclization and tautomerization to yield the final, stable pyrano[2,3-c]pyrazole product. researchgate.net

A wide variety of catalysts have been employed to facilitate this transformation, including basic catalysts like piperidine (B6355638), as well as solid catalysts such as ZrO2 nanoparticles, which offer advantages like reusability and mild reaction conditions. researchgate.net The reaction can also be performed under various conditions, including conventional heating, microwave irradiation, or ultrasound, often using environmentally benign solvents like water or ethanol. nih.govresearchgate.net

Table 3: Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives (Note: Examples utilize the 1-phenyl analog, which is representative of the reactivity of 1-benzyl-3-methyl-2-pyrazolin-5-one.)

| Aldehyde | Catalyst | Conditions | Yield | Reference |

| 4-Chlorobenzaldehyde | ZrO2 NPs | Water, Room Temp, 5 min | 98% | researchgate.net |

| 4-Nitrobenzaldehyde | ZrO2 NPs | Water, Room Temp, 2 min | 96% | researchgate.net |

| Benzaldehyde | Taurine | Water, 80 °C, 2 h | 92% | nih.gov |

| 4-Hydroxybenzaldehyde | Montmorillonite K10 | Solvent-free, 65-70 °C, 5 h | 85% | nih.gov |

Formation of Pyrazolinoquinolizine and Oxazinopyrazoline Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry. While specific examples detailing the formation of pyrazolinoquinolizine and oxazinopyrazoline systems directly from 1-benzyl-3-methyl-2-pyrazolin-5-one are not extensively documented in readily available literature, the general reactivity of pyrazolones allows for the postulation of synthetic pathways to these structures.

The construction of a pyrazolinoquinolizine skeleton could potentially be achieved through a multi-step sequence. One hypothetical approach involves the initial functionalization of the C4 position of 1-benzyl-3-methyl-2-pyrazolin-5-one with a suitable precursor containing a latent quinolizine ring fragment. For instance, a Michael addition of the pyrazolone to an activated alkene bearing a pyridine (B92270) moiety, followed by an intramolecular cyclization and subsequent rearrangement, could lead to the desired fused system. The reaction conditions for such a transformation would likely require a basic catalyst to generate the pyrazolone anion for the initial conjugate addition.

Similarly, the synthesis of an oxazinopyrazoline system would involve the introduction of an oxazine (B8389632) ring fused to the pyrazolone core. A plausible strategy could involve the reaction of 1-benzyl-3-methyl-2-pyrazolin-5-one with a reagent containing a masked 1,4-oxazine precursor. For example, a reaction with a suitably substituted α-halo ketone or an epoxide bearing a protected amino group could introduce the necessary functionalities. Subsequent intramolecular cyclization, likely under acidic or basic conditions to facilitate ring closure and dehydration, would then form the oxazine ring. The regiochemistry of the cyclization would be a critical aspect to control in such a synthesis.

Spiro Compound Synthesis (e.g., Spiro[pyrazoline-quinoline])

A significant application of 1-benzyl-3-methyl-2-pyrazolin-5-one in organic synthesis is its use as a key component in multicomponent reactions to generate complex spirocyclic compounds. The synthesis of spiro[pyrazoline-quinoline] derivatives is a notable example, often achieved through a one-pot reaction involving an isatin (B1672199) derivative, 1-benzyl-3-methyl-2-pyrazolin-5-one, and a third component providing a reactive methylene group, such as malononitrile or ethyl cyanoacetate. researchgate.net

These reactions are typically catalyzed by a base and proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization. The isatin molecule provides the quinoline (B57606) core of the spiro system. The reaction of isatin with the active methylene compound generates a Knoevenagel adduct, which then undergoes a Michael addition by the C4-anion of the pyrazolone. Subsequent intramolecular cyclization and tautomerization lead to the formation of the spiro[pyrazoline-quinoline] framework.

A representative reaction is the three-component condensation of an N-substituted isatin, 1-benzyl-3-methyl-2-pyrazolin-5-one, and malononitrile. This reaction can be efficiently catalyzed by various bases, including piperidine or L-proline. The resulting spiro-oxindole derivatives incorporate the pyrazoline ring attached at the C3 position of the oxindole (B195798) core.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| N-Benzyl Isatin | 1-benzyl-3-methyl-2-pyrazolin-5-one | Malononitrile | L-proline | Spiro[indole-3,4'-pyrano[2,3-c]pyrazole] derivative |

Ring Transformations and Rearrangement Reactions

The pyrazole ring, while generally stable, can undergo ring transformations and rearrangement reactions under specific conditions, leading to the formation of other heterocyclic systems. One of the most relevant rearrangements for nitrogen-containing heterocycles is the Dimroth rearrangement. clockss.orgnih.govwikipedia.org This rearrangement typically involves the opening of the heterocyclic ring followed by recyclization to form an isomeric structure.

In the context of 1-benzyl-3-methyl-2-pyrazolin-5-one, a Dimroth-type rearrangement could potentially occur, particularly if the pyrazolone ring is first converted into a derivative containing an exocyclic imino or amino group. The general mechanism of the Dimroth rearrangement involves the hydrolytic or thermal cleavage of the ring, followed by rotation of the side chain and subsequent ring closure to a thermodynamically more stable isomer. clockss.orgnih.govwikipedia.org While specific studies on the Dimroth rearrangement of 1-benzyl-3-methyl-2-pyrazolin-5-one are not prevalent, the general principles suggest that such a transformation could be a viable pathway to novel heterocyclic structures.

Another potential rearrangement is the Bamberger rearrangement, which is characteristic of N-phenylhydroxylamines and leads to the formation of aminophenols. nih.gov The direct applicability of this rearrangement to 1-benzyl-3-methyl-2-pyrazolin-5-one is unlikely as it does not possess the required N-arylhydroxylamine functionality. However, it serves as an example of the types of rearrangements that N-containing aromatic systems can undergo under acidic conditions.

Functional Group Interconversions on the Benzyl (B1604629) Moiety and Pyrazolone Ring

Functional group interconversions on both the benzyl moiety and the pyrazolone ring of 1-benzyl-3-methyl-2-pyrazolin-5-one allow for the synthesis of a wide array of derivatives with potentially diverse properties.

On the Pyrazolone Ring:

The C4 position of the pyrazolone ring is particularly reactive due to the presence of an active methylene group. This position is readily susceptible to electrophilic substitution.

Acylation: The C4 position can be acylated using acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of 4-acyl-1-benzyl-3-methyl-2-pyrazolin-5-ones, which are valuable intermediates in the synthesis of other heterocyclic compounds and coordination complexes. researchgate.net

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction provides a method for the formylation of the C4 position. nih.govijpcbs.comresearchgate.netrsc.org Treatment of 1-benzyl-3-methyl-2-pyrazolin-5-one with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at the C4 position, yielding 1-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carbaldehyde. This aldehyde can then be used as a precursor for the synthesis of various derivatives. nih.gov

| Reagent | Reaction | Product |

| Acyl chloride/Base | C4-Acylation | 4-Acyl-1-benzyl-3-methyl-2-pyrazolin-5-one |

| POCl₃/DMF | Vilsmeier-Haack Formylation | 1-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carbaldehyde |

On the Benzyl Moiety:

The benzyl group attached to the N1 position of the pyrazolone ring can also undergo various functional group transformations, primarily on the phenyl ring.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group is susceptible to electrophilic substitution reactions such as nitration and halogenation. The conditions for these reactions would need to be carefully controlled to avoid side reactions on the pyrazolone ring. Nitration, for instance, could be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, likely at the para position due to steric hindrance. Halogenation could be performed using elemental halogens in the presence of a Lewis acid catalyst.

Oxidation: The benzylic methylene group is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the methylene bridge to a carbonyl group, leading to the formation of a 1-benzoyl-3-methyl-2-pyrazolin-5-one derivative. Such a transformation would significantly alter the electronic and steric properties of the molecule.

Mechanistic Studies of Reactions Involving 2 Pyrazolin 5 One, 1 Benzyl 3 Methyl

Elucidation of Reaction Pathways and Transition States

The most common synthesis of 2-Pyrazolin-5-one, 1-benzyl-3-methyl- proceeds via a cyclocondensation reaction between benzylhydrazine (B1204620) and ethyl acetoacetate (B1235776). The mechanism of this reaction has been a subject of detailed study, with parallels drawn from the synthesis of its well-studied analogs, 1-phenyl and 1-methyl derivatives. bohrium.comias.ac.in

The reaction is proposed to initiate with a nucleophilic attack by one of the nitrogen atoms of benzylhydrazine on a carbonyl group of ethyl acetoacetate. Two primary pathways are considered: attack on the more electrophilic ketone carbonyl (C2) or attack on the ester carbonyl (C4). The prevailing evidence suggests that the reaction begins with the attack on the ketone carbonyl, which is more reactive. This initial step leads to the formation of a key hydrazone intermediate. ias.ac.in

The subsequent step involves an intramolecular cyclization. The terminal nitrogen atom of the hydrazone intermediate performs a nucleophilic attack on the ester carbonyl group. This is followed by the elimination of an ethanol (B145695) molecule, leading to the formation of the five-membered heterocyclic pyrazolone (B3327878) ring. ias.ac.in This pathway is favored under both kinetic and thermodynamic control conditions for substituted hydrazines.

Once formed, 2-Pyrazolin-5-one, 1-benzyl-3-methyl- exists as a mixture of tautomers. The equilibrium between the CH, OH, and NH forms is a critical aspect of its structure and reactivity, influencing its behavior in subsequent reactions. bohrium.comias.ac.in The relative stability of these tautomers can be influenced by the solvent and substitution patterns.

In reactions involving the pyrazolone ring itself, such as electrophilic substitution at the C-4 position, the reaction pathway typically proceeds through the enol (OH) tautomer. The C-4 position is nucleophilic and reacts with various electrophiles. thieme-connect.com

Catalytic Mechanisms and Catalyst Role in Pyrazolone Synthesis

Catalysts play a significant role in both the synthesis of the pyrazolone ring and its subsequent functionalization. The initial cyclocondensation can be performed under solvent-free conditions or catalyzed by acids or bases to enhance the reaction rate. bohrium.comgoogle.com For instance, highly efficient and environmentally friendly approaches utilizing catalysts like nano-ZnO have been developed for the synthesis of related 1,3,5-substituted pyrazole (B372694) derivatives. mdpi.com These catalysts can activate the carbonyl reactants and provide a surface that facilitates the condensation and cyclization steps.

In the context of subsequent reactions of the pyrazolone, catalysts are pivotal for controlling selectivity. A notable example is the catalytic enantioselective functionalization of the C-4 position, which allows for the creation of chiral centers. In these reactions, chiral organocatalysts, such as chiral phosphoric acids (CPAs), are employed. thieme-connect.com

The proposed mechanism for CPA-catalyzed reactions involves the catalyst acting as a bifunctional reagent. The acidic proton of the CPA activates the electrophile, while the basic site of the catalyst interacts with the enol form of the pyrazolone. This dual activation brings the reactants together in a chiral environment, facilitating the enantioselective formation of the C-C bond at the C-4 position. thieme-connect.com This strategy is robust, often requiring low catalyst loading (e.g., 0.5 mol%) to achieve high yields and enantioselectivity. thieme-connect.com

Identification and Characterization of Reaction Intermediates

The identification of transient species is fundamental to confirming reaction mechanisms. In the synthesis of 2-Pyrazolin-5-one, 1-benzyl-3-methyl-, the primary reaction intermediate is the hydrazone, formed by the initial condensation of benzylhydrazine and ethyl acetoacetate. Studies on analogous reactions have successfully isolated and characterized such hydrazone intermediates, confirming their role in the reaction pathway before the final intramolecular cyclization. ias.ac.in

For reactions where the pyrazolone acts as a nucleophile, the formation of specific intermediates is crucial for controlling the reaction's regioselectivity. A well-documented example is the selective C-acylation of the analogous 1-phenyl-3-methyl-pyrazol-5-one, a reaction directly applicable to the 1-benzyl derivative. To achieve selective acylation at the C-4 position and prevent the thermodynamically favored O-acylation, a key intermediate is intentionally formed. rsc.org

This intermediate is a calcium complex of the pyrazolone, generated by reacting the starting material with calcium hydroxide (B78521). rsc.org The formation of this complex is critical; it alters the electronic properties of the pyrazolone ring, making the C-4 position the more reactive nucleophilic site. If the acylating agent is added without first forming this complex, the primary product is the O-acylated ester. The formation of the yellow-to-orange calcium complex can be monitored using techniques like thin-layer chromatography (TLC) on basic alumina, as the complex is not stable on silica (B1680970) gel. rsc.org Upon completion of the acylation, the complex is decomposed with acid to yield the final C-4 acylated product. rsc.org

| Reaction | Key Intermediate | Method of Characterization/Monitoring | Role of Intermediate |

| Pyrazolone Synthesis | Hydrazone of Ethyl Acetoacetate and Benzylhydrazine | Spectroscopic analysis (NMR) of isolated species in related reactions. ias.ac.in | Precursor to intramolecular cyclization. |

| C-4 Acylation | Calcium-Pyrazolone Complex | Thin-Layer Chromatography (TLC) on basic alumina. rsc.org | Directs regioselectivity to C-4, preventing O-acylation. rsc.org |

Computational Approaches to Mechanistic Elucidation (e.g., DFT Energy Barriers)

Computational chemistry provides powerful tools for exploring reaction mechanisms, transition states, and the stability of intermediates that may be difficult to study experimentally. Density Functional Theory (DFT) is a particularly common method used to investigate the electronic structures and energy profiles of reactions involving pyrazolone systems. mdpi.com

While specific computational studies on 1-benzyl-3-methyl-2-pyrazolin-5-one are not extensively detailed in the literature, research on closely related pyrazole and pyrazolone structures offers significant mechanistic insights. DFT calculations at levels such as B3LYP/6-31G** have been employed to determine the relative stabilities of different pyrazole tautomers. mdpi.com These studies show how the electronic nature of substituents on the ring significantly influences the tautomeric equilibrium. For example, the presence of an electron-withdrawing trifluoromethyl group can switch the preference from one tautomeric form to another. mdpi.com

Such computational models can be applied to the synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one to:

Calculate the activation energy barriers for the initial nucleophilic attack on the ketone versus the ester carbonyl of ethyl acetoacetate.

Determine the energy profile of the subsequent intramolecular cyclization and elimination steps.

Predict the relative stabilities of the CH, OH, and NH tautomers of the final product in various solvents.

Furthermore, higher-level computational methods like CAM-B3LYP and MP2 have been used to calculate the energy barriers for intramolecular proton transfer (tautomerization) in the pyrazole ring. These studies have found high activation energies (in the range of 47.8–55.5 kcal/mol), indicating that uncatalyzed proton transfer between the nitrogen atoms is a high-energy process. mdpi.com These theoretical approaches are invaluable for building a complete picture of the reaction dynamics.

| Computational Method | Application in Pyrazolone Chemistry | Key Findings/Insights |

| DFT (B3LYP/6-31G**) | Tautomer Stability Analysis | Substituent electronic effects determine the most stable tautomer. mdpi.com |

| G3//B3LYP | Proton Transfer Pathways | Proton transfer is generally restricted to the two nitrogen atoms, preserving aromaticity. |

| CAM-B3LYP, MP2 | Activation Energy Calculation | High energy barriers (47.8–55.5 kcal/mol) for uncatalyzed intramolecular proton migration. mdpi.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-benzyl-3-methyl-2-pyrazolin-5-one, one would expect to observe distinct signals corresponding to the protons of the methyl group, the methylene (B1212753) group of the pyrazolinone ring, the methylene bridge of the benzyl (B1604629) group, and the aromatic protons of the benzyl's phenyl ring. The chemical shifts (δ) would be influenced by the electronic effects of the pyrazolinone core and the aromatic ring. Spin-spin coupling between adjacent non-equivalent protons would provide further structural insights.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. A typical ¹³C NMR spectrum for 1-benzyl-3-methyl-2-pyrazolin-5-one would show separate resonances for each unique carbon atom. Key signals would include the carbonyl carbon (C=O) of the pyrazolinone ring at a characteristically downfield chemical shift, carbons of the pyrazoline ring, the methyl carbon, the benzyl methylene carbon, and the aromatic carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR techniques are employed to resolve complex spectra and establish definitive structural connectivity.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H spin-spin coupling correlations, helping to identify adjacent protons within the benzyl and pyrazolinone moieties.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms.

¹⁵N NMR Spectroscopic Analysis

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the nitrogen atoms in the pyrazolinone ring. The chemical shifts of the two nitrogen atoms (N1 and N2) would be sensitive to their hybridization and chemical environment, confirming their position within the heterocyclic ring and their substitution pattern (i.e., the benzyl group on N1).

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The FTIR spectrum of 1-benzyl-3-methyl-2-pyrazolin-5-one would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Other characteristic peaks would include C-H stretching vibrations from the methyl, methylene, and aromatic groups, C=N stretching from the pyrazoline ring, and various C-C and C-N stretching and bending modes that form the molecule's unique fingerprint region.

Without access to peer-reviewed experimental data for 1-benzyl-3-methyl-2-pyrazolin-5-one, any presentation of specific spectral data or data tables would be speculative and fall outside the required standards of scientific accuracy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular formula for 1-benzyl-3-methyl-2-pyrazolin-5-one is C₁₁H₁₂N₂O, corresponding to a molecular weight of 188.23 g/mol .

Despite a thorough review of scientific literature, specific experimental data detailing the mass spectrometry fragmentation pattern for 1-benzyl-3-methyl-2-pyrazolin-5-one could not be located. Typically, for a molecule with this structure, fragmentation would be expected to involve the cleavage of the benzyl group (C₆H₅CH₂•, mass ≈ 91), which would likely result in a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation. Other expected fragmentation pathways would involve the cleavage of the pyrazolinone ring itself. However, without experimental data, a definitive fragmentation pattern cannot be described.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. This analysis provides information about the wavelengths at which the molecule absorbs light, which is related to the presence of chromophores and the extent of conjugation.

Detailed research findings from searched scholarly articles did not provide specific UV-Vis absorption maxima (λmax) for 1-benzyl-3-methyl-2-pyrazolin-5-one dissolved in various solvents. This information is necessary to characterize its electronic properties, including π→π* and n→π* transitions, but is not available in the reviewed literature.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields crucial data, including the crystal system, space group, and unit cell dimensions, which together define the crystalline structure of a compound.

A comprehensive search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction data for 1-benzyl-3-methyl-2-pyrazolin-5-one. Therefore, information regarding its crystal system, space group, and other crystallographic parameters remains undetermined.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimental results are then compared to the theoretically calculated percentages based on the compound's molecular formula to verify its purity and elemental composition.

For 1-benzyl-3-methyl-2-pyrazolin-5-one (C₁₁H₁₂N₂O), the theoretical elemental composition has been calculated. Experimental findings have also been reported in the literature, providing a basis for comparison. chemrxiv.org

| Element | Theoretical Percentage (%) | Experimental Percentage (%) chemrxiv.org |

|---|---|---|

| Carbon (C) | 70.19 | 70.10 |

| Hydrogen (H) | 6.43 | 6.24 |

| Nitrogen (N) | 14.88 | 19.68 |

The reported experimental values for carbon and hydrogen align closely with the calculated theoretical values. chemrxiv.org The reported experimental value for nitrogen shows a notable deviation from the theoretical calculation. chemrxiv.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Ab Initio and DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of pyrazolone (B3327878) derivatives. These methods offer a balance of accuracy and computational cost, making them ideal for studying medium-sized organic molecules.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For pyrazolone derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been employed to optimize molecular geometries. jocpr.com Studies on the conformational behavior of similar compounds, such as 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, reveal the existence of multiple tautomeric forms and stable conformers. researchgate.net Potential energy surface simulations indicate that different tautomers, arising from keto-enol tautomerism, each possess distinct energy minima. researchgate.net For 1-phenyl-3-methyl-pyrazol-5-one, calculations have shown that the molecule is largely planar, though the addition of substituents can cause slight deviations. jocpr.com The substitution of a benzyl (B1604629) group for a phenyl group at the N1 position is not expected to significantly alter the core geometry of the pyrazolone ring, although the benzyl group itself has rotational freedom.

Electronic Structure Analysis (HOMO-LUMO, Frontier Molecular Orbitals)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov

For 1-phenyl-3-methyl-pyrazol-5-one, DFT calculations at the B3LYP/6-31G(d) level have determined the energies of these orbitals. jocpr.com A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.gov

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.222 | -6.041 |

| LUMO Energy | -0.071 | -1.932 |

| Energy Gap (ΔE) | 0.151 | 4.109 |

Reactivity Indices and Chemical Descriptors

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. These indices provide insight into the electrophilic and nucleophilic nature of the compound. windows.net Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. It is calculated as ω = μ² / (2η).

These parameters help in understanding the global reactivity of the molecule. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For 1-phenyl-3-methyl-pyrazol-5-one, calculations using the TNDO/6-31G(d) method have been performed. jocpr.com The signal for the methyl carbon in this compound is shifted downfield compared to 3-methyl-pyrazol-5-one due to the influence of the phenyl group. jocpr.com The carbonyl carbon (C=O) typically appears as a low-intensity signal above 160 ppm. jocpr.com

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| CH₃ | 16.6 |

| C=O | >160 |

| C2 | 150.8 |

Vibrational Frequencies: DFT calculations are also used to compute vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. For 1-phenyl-3-methyl-pyrazol-5-one, the vibrational frequencies have been calculated at the B3LYP/6-31G(d) level. jocpr.com The presence of the phenyl substituent has been shown to increase the C=O stretching frequency compared to the unsubstituted pyrazol-5-one. jocpr.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. windows.net

For pyrazolone derivatives, the MEP map typically shows the most negative potential (red) localized around the carbonyl oxygen atom, highlighting it as a primary site for electrophilic interaction. windows.net Positive potential regions (blue) are generally found around the hydrogen atoms.

Solvation Models in Theoretical Studies (e.g., PCM, SCRF)

In the field of computational chemistry, solvation models are crucial for understanding the influence of a solvent on the behavior of a molecule. These models allow for the theoretical investigation of a compound's properties in a condensed phase, which is more representative of real-world chemical and biological systems. Among the most widely used implicit solvation models are the Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) framework, with the Integral Equation Formalism variant of PCM (IEFPCM) being a common implementation. gaussian.com

The research on BHM utilized the B3LYP-GD3BJ/6-311++G(d,p) level of theory to model the compound in acetone, chloroform (B151607), ethanol (B145695), and water. up.ac.za This approach allows for the examination of how the solvent environment influences the electronic structure and, consequently, the reactivity of the molecule. A key parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap generally suggests higher chemical reactivity. up.ac.za

The findings for BHM revealed that the energy gap, and therefore its predicted reactivity, is solvent-dependent. The compound was found to have the highest reactivity in chloroform, as indicated by the lowest energy gap, compared to acetone, ethanol, and water. up.ac.za This demonstrates the power of solvation models in predicting how a molecule's behavior can be tuned by its environment.

The data from the theoretical investigation of BHM is summarized in the interactive table below, showcasing the calculated energy gaps in different solvent environments.

Table 1: Calculated Energy Gaps of 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one (BHM) in Various Solvents up.ac.za

| Solvent | Energy Gap (eV) |

|---|---|

| Chloroform | 2.8055 |

| Acetone | 2.8979 |

| Ethanol | 2.9035 |

This data illustrates that the choice of solvent can significantly alter the electronic properties of a molecule. Such theoretical investigations are instrumental in rationalizing experimental observations and in the design of molecules with specific properties for applications in various chemical contexts. The use of models like PCM and SCRF provides a computationally efficient way to screen for solvent effects before undertaking more resource-intensive experimental studies.

Coordination Chemistry of 2 Pyrazolin 5 One, 1 Benzyl 3 Methyl As Ligands

Synthesis of Metal Complexes with Pyrazolone-Derived Ligands

The synthesis of metal complexes with pyrazolone-derived ligands, such as the family of 1-phenyl-3-methyl-4-acyl-pyrazolones, is typically achieved through straightforward reaction pathways. A common method involves the reaction of the pyrazolone (B3327878) ligand with a corresponding metal salt (e.g., chlorides, acetates, or sulfates) in an appropriate solvent. nih.govscispace.com

For instance, complexes of Mn(II), Co(II), Ni(II), and Cu(II) with Schiff base derivatives of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one have been synthesized by reacting aqueous solutions of the respective metal salts with the ligand. mdpi.com Similarly, Ba(II), Sr(II), and Zn(II) complexes of 1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5 were prepared by dissolving the corresponding metal salts (BaCl₂·2H₂O, SrCl₂·6H₂O, and ZnSO₄·7H₂O) in a solution containing the ligand. scispace.com

The general procedure often involves dissolving equimolar quantities of the metal salt and the ligand in a suitable solvent mixture, such as DCM/MeOH, followed by refluxing the reaction mixture for several hours. bendola.com The choice of solvent and reaction conditions can influence the final structure and composition of the complex, which may include coordinated solvent molecules like water or ethanol (B145695). mdpi.comnih.gov The resulting solid complexes are then typically isolated by filtration, washed, and dried. semanticscholar.org

Characterization of Coordination Compounds

A comprehensive suite of analytical and spectroscopic techniques is employed to elucidate the structure, bonding, and properties of metal complexes derived from 1-benzyl-3-methyl-2-pyrazolin-5-one and related ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the pyrazolone ligand to the metal ion. The IR spectrum of the free ligand typically shows a strong absorption band for the carbonyl group (C=O). Upon complexation, this band often shifts to a lower frequency, indicating the coordination of the carbonyl oxygen to the metal center. scispace.com For example, in Schiff base derivatives of pyrazolone, the azomethine (C=N) stretching vibration is also monitored; a shift in its frequency upon complexation suggests the involvement of the azomethine nitrogen in bonding. mdpi.com The appearance of new bands at lower frequencies (e.g., 450-530 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of chelation. mdpi.comresearchgate.net